molecular formula C42H64N3O11P B587574 N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester CAS No. 207516-26-5

N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester

Cat. No. B587574
CAS RN: 207516-26-5
M. Wt: 817.958
InChI Key: IPVZPYOMIGPVKC-IHELDSHGSA-N
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Description

“N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester” is a protected Sphingosine . It is an intermediate in the preparation of a photolyzable derivative of sphingosine . The compound has a molecular weight of 817.94 and a molecular formula of C42H64N3O11P .


Synthesis Analysis

The compound can be synthesized using various methods. One such method involves the use of oxalyl chloride in methanol for the selective deprotection of the N-Boc group . This mild procedure can be applied to a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .


Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl (4S,5R)-4-[bis[1-(2-nitrophenyl)ethoxy]phosphoryloxymethyl]-2,2-dimethyl-5-[(E)-pentadec-1-enyl]-1,3-oxazolidine-3-carboxylate . The compound has a complexity of 1270 and a topological polar surface area of 175Ų . It has 2 defined atom stereocenters and 1 defined bond stereocenter .


Chemical Reactions Analysis

The compound is involved in the deprotection of the N-Boc group using oxalyl chloride . This reaction is mild and can be applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .


Physical And Chemical Properties Analysis

The compound is soluble in dichloromethane, ethyl acetate, and methanol . It appears as a light yellow oil . The compound has a heavy atom count of 57, a hydrogen bond acceptor count of 11, and a rotatable bond count of 24 . It has an XLogP3 of 11.6 .

properties

IUPAC Name

tert-butyl (4S,5R)-4-[bis[1-(2-nitrophenyl)ethoxy]phosphoryloxymethyl]-2,2-dimethyl-5-[(E)-pentadec-1-enyl]-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H64N3O11P/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-30-39-38(43(42(7,8)53-39)40(46)54-41(4,5)6)31-52-57(51,55-32(2)34-26-22-24-28-36(34)44(47)48)56-33(3)35-27-23-25-29-37(35)45(49)50/h21-30,32-33,38-39H,9-20,31H2,1-8H3/b30-21+/t32?,33?,38-,39+,57?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVZPYOMIGPVKC-IHELDSHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)COP(=O)(OC(C)C2=CC=CC=C2[N+](=O)[O-])OC(C)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@@H]1[C@@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)COP(=O)(OC(C)C2=CC=CC=C2[N+](=O)[O-])OC(C)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H64N3O11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747201
Record name tert-Butyl (4S,5R)-4-[({bis[1-(2-nitrophenyl)ethoxy]phosphoryl}oxy)methyl]-2,2-dimethyl-5-[(1E)-pentadec-1-en-1-yl]-1,3-oxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

817.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

207516-26-5
Record name tert-Butyl (4S,5R)-4-[({bis[1-(2-nitrophenyl)ethoxy]phosphoryl}oxy)methyl]-2,2-dimethyl-5-[(1E)-pentadec-1-en-1-yl]-1,3-oxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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